molecular formula C21H24ClN3O3 B243645 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No. B243645
M. Wt: 401.9 g/mol
InChI Key: NZCBBTCBJVLGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide selectively inhibits BTK, which is a key signaling molecule in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and aberrant BCR signaling has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK, 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide disrupts BCR signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. In addition, 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the proliferation of CLL cells and NHL cells in vitro (Ponader et al., 2014; Kohrt et al., 2014). These findings suggest that 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has potent antitumor activity in B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has shown potent antitumor activity in preclinical models of B-cell malignancies. However, one limitation of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for the development of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide as a therapeutic agent for B-cell malignancies. One potential direction is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another potential direction is the development of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide analogs with improved solubility and pharmacokinetics. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide in patients with B-cell malignancies.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been described in a patent application by Takeda Pharmaceutical Company Limited (WO2014095049A1). The method involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-(4-propanoylpiperazin-1-yl)aniline in the presence of a coupling agent and a base. The resulting intermediate is then treated with 2-chloro-N-(2-hydroxyethyl)acetamide to yield the final product.

Scientific Research Applications

5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies. In a study published in Cancer Research, 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide was shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in CLL cells (Ponader et al., 2014). Another study published in Blood showed that 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide had potent antitumor activity in a mouse model of NHL (Kohrt et al., 2014). These findings suggest that 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide may be a promising therapeutic agent for the treatment of B-cell malignancies.

properties

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C21H24ClN3O3/c1-3-20(26)25-12-10-24(11-13-25)18-7-5-4-6-17(18)23-21(27)16-14-15(22)8-9-19(16)28-2/h4-9,14H,3,10-13H2,1-2H3,(H,23,27)

InChI Key

NZCBBTCBJVLGQF-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.